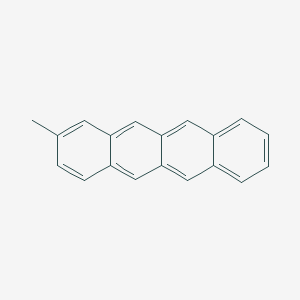

2-Methyltetracene

Description

Properties

IUPAC Name |

2-methyltetracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-16-11-18-9-14-4-2-3-5-15(14)10-19(18)12-17(16)8-13/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYNAVMKBFRKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetracene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the proper formation of the fused ring structure.

Industrial Production Methods: Industrial production of 2-Methyltetracene may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyltetracene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

Reduction: This reaction involves the addition of hydrogen atoms, typically leading to the formation of reduced aromatic systems.

Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides under Friedel-Crafts conditions.

Major Products:

Oxidation: Formation of quinones and other oxygenated derivatives.

Reduction: Formation of reduced aromatic systems.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyltetracene has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Methyltetracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds: Naphthalene and 1-Methylnaphthalene

Structural and Physicochemical Properties

The structural differences among naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene significantly influence their chemical behavior and toxicity (Table 1).

Table 1: Structural and Physicochemical Comparison

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |

|---|---|---|---|

| Molecular Formula | C₁₀H₈ | C₁₁H₁₀ | C₁₁H₁₀ |

| CAS No. | 91-20-3 | 90-12-0 | 91-57-6 |

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 |

| Boiling Point (°C) | 218 | 244–245 | 241–242 |

| Melting Point (°C) | 80.2 | −30 | 34–35 |

| Vapor Pressure (mmHg) | 0.08 at 25°C | 0.03 at 25°C | 0.02 at 25°C |

| Water Solubility (mg/L) | 31.7 at 25°C | 24.5 at 25°C | 25.3 at 25°C |

Sources: ATSDR (2024) ; CAMEO Chemicals (2024)

The methyl group in 2-methylnaphthalene slightly reduces its volatility compared to naphthalene, while 1-methylnaphthalene exhibits a higher boiling point due to steric effects influencing molecular packing .

Toxicological Profiles

ATSDR’s 2024 report provides a detailed comparison of health effects across these compounds:

Acute Toxicity:

- Naphthalene : Causes hemolytic anemia, methemoglobinemia, and cataracts in rodents. Human exposure leads to respiratory irritation and hemolysis .

- 1-Methylnaphthalene : Demonstrates lower acute toxicity than naphthalene but induces pulmonary edema in animal studies .

Carcinogenicity:

- Naphthalene is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), while 1- and 2-methylnaphthalene lack sufficient evidence for classification .

Metabolic Pathways:

- Naphthalene is metabolized to 1,2-naphthoquinone, a reactive intermediate linked to DNA damage.

- 2-Methylnaphthalene undergoes hydroxylation at the methyl group, forming 2-hydroxymethylnaphthalene, which is less genotoxic than naphthalene metabolites .

Environmental Fate and Regulatory Status

Environmental Persistence :

Regulatory Status :

- Naphthalene is listed under the U.S. Clean Air Act as a hazardous air pollutant. Neither 1- nor 2-methylnaphthalene is currently regulated under major U.S. environmental statutes .

Biological Activity

2-Methyltetracene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides an in-depth review of the biological activity of 2-Methyltetracene, including its mechanisms of action, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

2-Methyltetracene is characterized by its four fused aromatic rings with a methyl group at the second position. This structural modification influences its chemical reactivity and biological interactions compared to other PAHs like tetracene and anthracene.

| Compound | Structure Type | Number of Rings | Unique Features |

|---|---|---|---|

| 2-Methyltetracene | Polycyclic Aromatic | 4 | Methyl group at C-2 |

| Tetracene | Polycyclic Aromatic | 4 | No substituents |

| Anthracene | Polycyclic Aromatic | 3 | No substituents |

Mechanisms of Biological Activity

The biological activity of 2-Methyltetracene is primarily attributed to its ability to intercalate into DNA and interact with various biomolecules. The following mechanisms have been identified:

- DNA Intercalation : 2-Methyltetracene can insert itself between DNA base pairs, potentially leading to mutagenic effects or disruption of replication processes.

- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions and contribute to its anticancer properties.

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which may induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

Anticancer Properties

Research indicates that 2-Methyltetracene exhibits significant anticancer activity against various human cancer cell lines. A study evaluated its cytotoxic effects on HepG2 (liver cancer) cells, showing a dose-dependent response where higher concentrations led to increased cell death .

Antimicrobial Activity

In addition to its anticancer properties, 2-Methyltetracene has been investigated for antimicrobial effects. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is required to elucidate the specific mechanisms involved.

Case Studies

Several case studies have explored the applications of 2-Methyltetracene in drug development and environmental remediation:

- Drug Development : A case study highlighted the potential of 2-Methyltetracene derivatives in developing new chemotherapeutic agents that target resistant cancer cell lines. The derivatives showed enhanced efficacy compared to standard treatments .

- Environmental Impact : Another study focused on the environmental persistence of PAHs, including 2-Methyltetracene, emphasizing the need for understanding their degradation pathways and potential ecological risks associated with their accumulation in the environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.